molecular formula C10H8O3S B009883 6-Methoxybenzo[b]thiophene-2-carboxylic acid CAS No. 102539-79-7

6-Methoxybenzo[b]thiophene-2-carboxylic acid

Cat. No. B009883
M. Wt: 208.24 g/mol
InChI Key: XTXMOIBADXDEKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Methoxybenzo[b]thiophene-2-carboxylic acid and its derivatives involves several key steps, including decarboxylation, esterification, and specific reactions tailored to introduce or modify the methoxy group on the thiophene ring. For instance, Campaigne and Abe (1975) described the preparation of isomeric benzo[b] thiophene-2-carboxylic acids with methoxy and methyl groups, highlighting the versatility of synthetic routes for such compounds (Campaigne & Abe, 1975).

Molecular Structure Analysis

The molecular structure of 6-Methoxybenzo[b]thiophene-2-carboxylic acid has been elucidated through techniques such as X-ray crystallography. Mullica et al. (1996) provided detailed insights into the crystal and molecular structures of methoxybenzo[b]thiophenes, offering a foundation for understanding the compound's geometric and electronic characteristics (Mullica et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving 6-Methoxybenzo[b]thiophene-2-carboxylic acid include halogenation, nitration, and the formation of various derivatives through functional group transformations. Clarke et al. (1973) explored the bromination, nitration, and other reactions of methoxybenzo[b]thiophenes, shedding light on the compound's reactivity and the influence of substituents on its chemical behavior (Clarke et al., 1973).

Scientific Research Applications

6-Methoxybenzo[b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H8O3S . It’s a solid substance and should be stored in a dark place, sealed in dry, at room temperature .

Thiophene derivatives, which include 6-Methoxybenzo[b]thiophene-2-carboxylic acid, have been the subject of much scientific research due to their wide range of properties and applications . Here are some fields where thiophene derivatives are used:

  • Medicinal Chemistry : Thiophene-based analogs are considered a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

  • Material Science : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

  • Pharmaceuticals : Thiophene derivatives exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug . Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

  • Organic Synthesis : 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development processes and chemical pharmaceutical production processes .

  • Eye Drops : Suprofen, which is produced from thiophene-2-carboxylic acid, is the active ingredient in some eye drops .

  • Chemical Synthesis : Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .

  • Pharmaceuticals : Thiophene derivatives exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug . Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

  • Organic Synthesis : 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development processes and chemical pharmaceutical production processes .

  • Eye Drops : Suprofen, which is produced from thiophene-2-carboxylic acid, is the active ingredient in some eye drops .

  • Chemical Synthesis : Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .

Safety And Hazards

Refer to the provided MSDS for safety information.

Future Directions

Research avenues for 6-Methoxybenzo[b]thiophene-2-carboxylic acid could include:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive compound.

  • Synthetic Routes : Explore efficient synthetic methods.

  • Structure-Activity Relationship (SAR) : Correlate its structure with biological effects.

  • Toxicology Studies : Assess safety profiles and potential hazards.


properties

IUPAC Name

6-methoxy-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXMOIBADXDEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60608066
Record name 6-Methoxy-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxybenzo[b]thiophene-2-carboxylic acid

CAS RN

102539-79-7
Record name 6-Methoxy-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-1-benzothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of compound 141-B (6.55 g; 29.4 mmol) in methanol (100 mL) was added 1N NaOH (44.2 mL; 44.2 mmol) and the reaction was heated at 65° C. for 18 h. The reaction was cooled, the solvent evaporated under reduced pressure, the residue dissolved in H2O, cooled to 0° C., acidified with 2N HCl, and the solid filtered, washed with H2O, and dried in vacuo to afford compound 141-C as a white solid (6.01 g, 98%). 1H-NMR (DMSO-d6): δ 3.84 (s, 3H), 7.05-7.08 (m, 1H), 7.60-7.61 (d, 1H), 7.87-7.89 (d, 1H), 8.01 (s, 1H), 13.24 (s, 1H); MS: m/z 208.9 (MH+).
Quantity
6.55 g
Type
reactant
Reaction Step One
Name
Quantity
44.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Cai, W Yu, D Song, W Zhang, J Guo, J Zhu… - European journal of …, 2019 - Elsevier
STAT3 has been extensively studied as a potential antitumor target. Though studies on regulating STAT3 mainly focus on the inhibition of STAT3 phosphorylation at Tyr705 residue, the …
Number of citations: 46 www.sciencedirect.com
S Xue, L Zhang, Z Xie, J Jin, HF Guo, H Yi, Z Liu… - European Journal of …, 2020 - Elsevier
The bone morphogenetic protein (BMP) pathway is a promising new target for the design of therapeutic agents for the treatment of low bone mass. This study optimized the structure of …
Number of citations: 2 www.sciencedirect.com

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